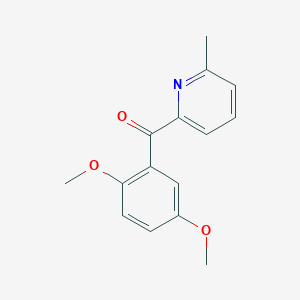

2-(2,5-Dimethoxybenzoyl)-6-methylpyridine

Vue d'ensemble

Description

2-(2,5-Dimethoxybenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds like “2-(2,5-Dimethoxybenzoyl)-6-methylpyridine” often target enzymes or receptors in the body. For example, similar compounds have been found to target Dihydrofolate reductase .

Mode of Action

The compound might interact with its target by binding to the active site, thereby inhibiting its function. This could lead to changes in the biochemical processes that the target is involved in .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme could disrupt the pathway, leading to downstream effects .

Pharmacokinetics

Similar compounds often have varying bioavailability depending on factors such as their chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

Analyse Biochimique

Biochemical Properties

2-(2,5-Dimethoxybenzoyl)-6-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of certain genes involved in metabolic pathways . Additionally, it has been found to impact cellular signaling pathways, which can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This binding interaction can also lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have also shown that prolonged exposure to the compound can result in significant changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and even toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in adverse effects, including toxicity and cellular damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the overall effects of the compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport and distribution can affect the localization and accumulation of this compound within different cellular compartments, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity of this compound, as well as its interactions with other biomolecules within the cell.

Activité Biologique

2-(2,5-Dimethoxybenzoyl)-6-methylpyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoyl group attached to a methylpyridine structure, which may influence its interaction with biological targets. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1187165-96-3

- Molecular Formula : C14H15N1O3

The presence of methoxy groups on the benzoyl moiety enhances the compound's solubility and may affect its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be critical in treating diseases such as cancer or neurodegenerative disorders.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing pathways associated with cognition and mood disorders.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Study 1: Enzyme Inhibition

In a study evaluating various pyridine derivatives, this compound was identified as a potent inhibitor of AChE, an enzyme linked to Alzheimer's disease. The compound exhibited an IC50 value indicating significant inhibitory activity compared to standard drugs used in treatment .

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capabilities of this compound. In vitro tests demonstrated that it could significantly reduce oxidative stress markers in neuronal cell lines, suggesting potential neuroprotective effects .

Study 3: Anti-inflammatory Activity

Research on inflammatory models showed that treatment with this compound led to a marked decrease in cytokine production (IL-6 and TNF-alpha), indicating its potential role in managing inflammatory conditions .

Applications De Recherche Scientifique

Chemistry

- Synthesis Intermediate : 2-(2,5-Dimethoxybenzoyl)-6-methylpyridine is often used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to various derivatives with distinct properties.

Biology

- Biological Activity : Research indicates that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. It has shown potential antimicrobial and antioxidant properties, making it a candidate for further biological studies .

Medicine

- Therapeutic Potential : Ongoing studies are exploring the compound's effects on various medical conditions, particularly its interactions with serotonin receptors. This could lead to applications in treating mood disorders or other conditions influenced by serotonin signaling .

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against several bacterial strains | |

| Antioxidant | Enhances expression of antioxidant enzymes | |

| Enzyme Inhibition | Interacts with cytochrome P450 enzymes |

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

-

Antioxidant Activity :

- In vitro assays revealed that the compound significantly increased the activity of superoxide dismutase (SOD) and catalase, suggesting its role in enhancing cellular antioxidant defenses.

- Pharmacological Studies :

Propriétés

IUPAC Name |

(2,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-9-11(18-2)7-8-14(12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFIMMPIOKMSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220571 | |

| Record name | (2,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-96-3 | |

| Record name | (2,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.